N-(3-acetylphenyl)-5-bromopyridine-3-carboxamide
Description
N-(3-acetylphenyl)-5-bromopyridine-3-carboxamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a bromopyridine moiety through a carboxamide linkage
Properties
IUPAC Name |
N-(3-acetylphenyl)-5-bromopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2/c1-9(18)10-3-2-4-13(6-10)17-14(19)11-5-12(15)8-16-7-11/h2-8H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMCSFYMELLKTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-5-bromopyridine-3-carboxamide typically involves the reaction of 3-acetylphenylamine with 5-bromopyridine-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-5-bromopyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Substitution: Formation of N-(3-acetylphenyl)-5-substituted-pyridine-3-carboxamides.
Oxidation: Formation of N-(3-carboxyphenyl)-5-bromopyridine-3-carboxamide.
Reduction: Formation of N-(3-hydroxyphenyl)-5-bromopyridine-3-carboxamide.
Scientific Research Applications
N-(3-acetylphenyl)-5-bromopyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.
Biological Studies: The compound is used in molecular docking studies to understand its interaction with biological targets.
Material Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-5-bromopyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylphenyl group may facilitate binding to the active site of the target, while the bromopyridine moiety can enhance the compound’s stability and specificity. The exact pathways and molecular targets depend on the specific application and are often elucidated through computational studies and experimental assays .
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-acetylphenyl)-2-chloroacetamide
- N-(3-acetylphenyl)quinoline-2-carboxamide
Uniqueness
N-(3-acetylphenyl)-5-bromopyridine-3-carboxamide is unique due to the presence of the bromopyridine moiety, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
